molecular formula C20H17N2O8P B14526048 Dibenzyl 2,4-dinitrophenyl phosphate CAS No. 62736-35-0

Dibenzyl 2,4-dinitrophenyl phosphate

Cat. No.: B14526048
CAS No.: 62736-35-0
M. Wt: 444.3 g/mol
InChI Key: IOKCMWGGIHVWRH-UHFFFAOYSA-N
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Description

Dibenzyl 2,4-dinitrophenyl phosphate is an organic compound that belongs to the class of organophosphates It is characterized by the presence of two benzyl groups and a 2,4-dinitrophenyl group attached to a phosphate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzyl 2,4-dinitrophenyl phosphate typically involves the reaction of dibenzyl phosphate with 2,4-dinitrophenyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphate ester. The general reaction scheme is as follows:

Dibenzyl phosphate+2,4-dinitrophenyl chlorideDibenzyl 2,4-dinitrophenyl phosphate+HCl\text{Dibenzyl phosphate} + \text{2,4-dinitrophenyl chloride} \rightarrow \text{this compound} + \text{HCl} Dibenzyl phosphate+2,4-dinitrophenyl chloride→Dibenzyl 2,4-dinitrophenyl phosphate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl 2,4-dinitrophenyl phosphate can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield dibenzyl phosphate and 2,4-dinitrophenol.

    Substitution: The dinitrophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one of the nitro groups.

    Reduction: The nitro groups in the dinitrophenyl moiety can be reduced to amino groups using reducing agents such as hydrogen gas and a metal catalyst.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols.

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

Major Products Formed

    Hydrolysis: Dibenzyl phosphate and 2,4-dinitrophenol.

    Substitution: Substituted dinitrophenyl derivatives.

    Reduction: Dibenzyl phosphate and 2,4-diaminophenyl phosphate.

Scientific Research Applications

Dibenzyl 2,4-dinitrophenyl phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphate compounds.

    Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a tool for studying biochemical pathways.

    Industry: Utilized in the development of pesticides and herbicides due to its structural similarity to other dinitrophenyl compounds.

Mechanism of Action

The mechanism of action of dibenzyl 2,4-dinitrophenyl phosphate involves its interaction with biological molecules, particularly enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The dinitrophenyl group is known to interact with amino acid residues in the enzyme’s active site, leading to inhibition.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenol: A well-known compound used in biochemical studies and as a metabolic stimulant.

    Dibenzyl phosphate: A related compound that lacks the dinitrophenyl group and is used in organic synthesis.

    2,4-Dinitrophenylhydrazine: Used in the identification of carbonyl compounds.

Uniqueness

Dibenzyl 2,4-dinitrophenyl phosphate is unique due to the combination of the dibenzyl and dinitrophenyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications in various fields of research, making it a valuable compound for scientific studies.

Properties

CAS No.

62736-35-0

Molecular Formula

C20H17N2O8P

Molecular Weight

444.3 g/mol

IUPAC Name

dibenzyl (2,4-dinitrophenyl) phosphate

InChI

InChI=1S/C20H17N2O8P/c23-21(24)18-11-12-20(19(13-18)22(25)26)30-31(27,28-14-16-7-3-1-4-8-16)29-15-17-9-5-2-6-10-17/h1-13H,14-15H2

InChI Key

IOKCMWGGIHVWRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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